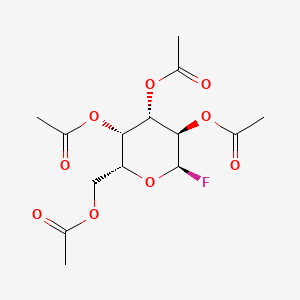

2,3,4,6-tetra-o-Acetyl-alpha-D-galactopyranosyl fluoride

Vue d'ensemble

Description

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride is a synthetic carbohydrate derivative. It is commonly used in organic synthesis and biochemical research due to its reactivity and ability to form glycosidic bonds. This compound is particularly valuable in the synthesis of complex carbohydrates and glycoconjugates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride typically involves the acetylation of D-galactose followed by the introduction of a fluoride group. One common method includes the use of acetic anhydride and a catalytic amount of an acid such as sulfuric acid to acetylate the hydroxyl groups of D-galactose. The resulting tetra-O-acetyl derivative is then treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluoride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Glycosylation: It is commonly used in glycosylation reactions to form glycosidic bonds with other sugars or aglycones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions to replace the fluoride group.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to remove acetyl groups.

Glycosylation: Catalysts such as silver triflate or boron trifluoride etherate are often used to facilitate glycosylation reactions.

Major Products

Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted derivatives.

Hydrolysis Products: The hydrolysis of acetyl groups yields the corresponding hydroxyl derivatives.

Glycosylation Products: Glycosides and glycoconjugates are the primary products of glycosylation reactions.

Applications De Recherche Scientifique

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride has numerous applications in scientific research:

Chemistry: It is used in the synthesis of complex carbohydrates and oligosaccharides.

Biology: It serves as a building block for glycoconjugates, which are important in cell recognition and signaling.

Medicine: It is involved in the development of glycosylated drugs and vaccines.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl fluoride primarily involves its ability to form glycosidic bonds. The acetyl groups protect the hydroxyl groups during reactions, and the fluoride group acts as a leaving group in substitution reactions. This compound targets specific enzymes and pathways involved in carbohydrate synthesis and modification.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride

- 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride

- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide

Uniqueness

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride is unique due to its specific configuration and reactivity. Compared to its analogs, it offers distinct advantages in certain glycosylation reactions and can form specific glycosidic linkages that are not easily achievable with other compounds .

Activité Biologique

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl fluoride (CAS: 4163-44-4) is a glycosyl fluoride derivative known for its diverse biological activities. This compound has garnered interest due to its potential applications in therapeutic and diagnostic fields. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride is C14H19FO9. The compound features an α-galactopyranosyl unit with four acetyl groups that enhance its solubility and reactivity. Its structure allows for various interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antitumor Activity

Research indicates that 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride exhibits significant antitumor properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung adenocarcinoma) cells. The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspases .

Table 1: Cytotoxicity of 2,3,4,6-Tetra-O-Acetyl-α-D-Galactopyranosyl Fluoride

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Caspase activation |

| A549 | 20.5 | Apoptosis induction |

| B16 melanoma | 18.7 | Inhibition of cell migration |

Antiviral Properties

The compound has also shown promising antiviral activity. Studies have reported its efficacy against various viral strains by inhibiting viral replication mechanisms. This property is attributed to the structural similarities between the compound and natural substrates utilized by viruses during their life cycles .

Antibacterial Effects

In addition to its antitumor and antiviral activities, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl fluoride exhibits antibacterial properties. It has been tested against several bacterial strains with varying degrees of effectiveness. The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis .

Case Studies

- Antitumor Efficacy in Vivo : A study evaluating the in vivo effects of the compound on tumor-bearing mice demonstrated a significant reduction in tumor size compared to control groups. The treatment led to increased survival rates and reduced metastasis in treated subjects .

- Virucidal Activity : Another case study assessed the virucidal activity against influenza virus strains. The results indicated that treatment with the compound significantly reduced viral load in infected cell cultures .

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXATNWYELAACC-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385061 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-44-4 | |

| Record name | α-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.